Ala-phe

Descripción general

Descripción

Alanylphenylalanine is a dipeptide that may be used in physicochemical studies or to evaluate dipeptide separation technologies . It can also be used for studying cell uptake mechanisms, dipeptide metabolism, or cell growth supplementation benefits . It is a compound isolated from the brainstem of calves .

Molecular Structure Analysis

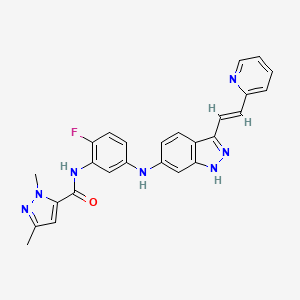

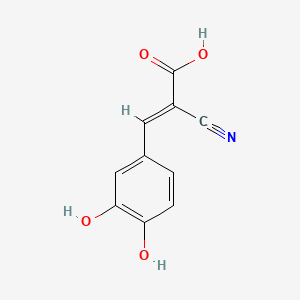

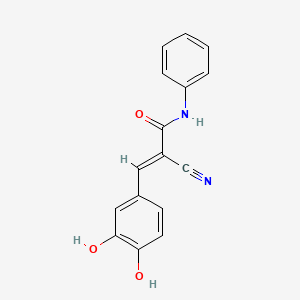

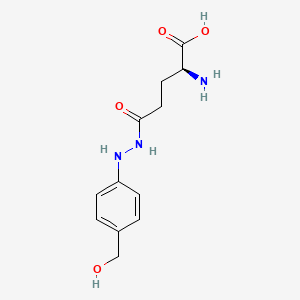

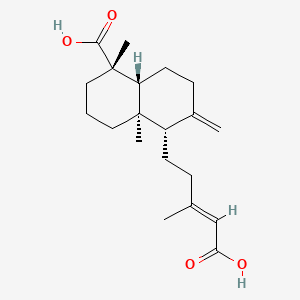

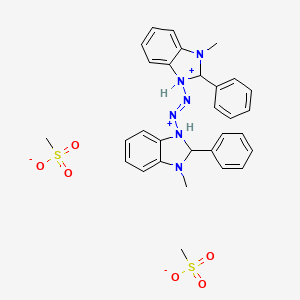

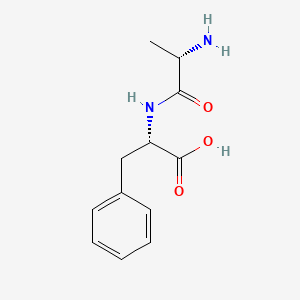

The chemical formula of Alanylphenylalanine is C12H16N2O3 . Its exact mass is 236.12 and its molecular weight is 236.270 . The elemental analysis shows that it contains Carbon (61.00%), Hydrogen (6.83%), Nitrogen (11.86%), and Oxygen (20.31%) .

Chemical Reactions Analysis

Direct calorimetry has been used to measure the heats of dissolution of crystalline Alanylphenylalanine in water and solutions of potassium hydroxide at 298.15 K . The standard enthalpy of formation of glutathione in the crystalline state is determined using the additive group approach .

Physical And Chemical Properties Analysis

The density of Alanylphenylalanine is 1.2±0.1 g/cm3 . Its boiling point is 487.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 248.7±28.7 °C . The index of refraction is 1.565 .

Aplicaciones Científicas De Investigación

Alanilfenilalanina: Un análisis exhaustivo de las aplicaciones de la investigación científica: Alanilfenilalanina, también conocida como Ala-phe o L-Alanil-L-fenilalanina, es un dipéptido compuesto por los aminoácidos alanina y fenilalanina. Tiene diversas aplicaciones en la investigación científica, abarcando múltiples campos. A continuación, se presenta un análisis detallado de seis aplicaciones únicas de Alanilfenilalanina, cada una presentada en su propia sección.

Investigación bioquímica

Alanilfenilalanina se utiliza en la investigación bioquímica para estudiar el comportamiento y las propiedades de los péptidos. Sirve como compuesto modelo para comprender la solubilidad, la estabilidad y las interacciones de los péptidos con otras moléculas. Por ejemplo, los estudios han calculado las entalpías estándar de formación para Alanilfenilalanina y sus productos de disociación en soluciones acuosas .

Producción enzimática de aspartamo

Este dipéptido participa en la producción enzimática de aspartamo, un edulcorante artificial. Se ha desarrollado una nueva ruta para la producción de aspartamo que utiliza Alanilfenilalanina como compuesto intermedio .

Biosíntesis microbiana

En la biosíntesis microbiana, Alanilfenilalanina desempeña un papel en la síntesis de L-fenilalanina a partir de glucosa. Este proceso implica varios pasos y está sujeto a una estricta regulación por retroalimentación .

Estudios de la vía del fenilpropanoide

El compuesto se utiliza en estudios relacionados con la vía del fenilpropanoide, que es crucial para la biosíntesis de la lignina y los flavonoides. La investigación sobre la fenilalanina amonia liasa (PAL), una enzima que cataliza la desaminación de la fenilalanina, a menudo involucra a Alanilfenilalanina .

Estudios de cloración

Alanilfenilalanina se utiliza en estudios de cloración para identificar productos de cloración primarios en soluciones modelo. Esta investigación ayuda a comprender el comportamiento de los péptidos durante los procesos de tratamiento de agua .

Investigación médica

En la investigación médica, se explora Alanilfenilalanina por su potencial como producto metabólico endógeno con diversas aplicaciones. Puede utilizarse en fábricas de células para la producción de fármacos y el descubrimiento de nuevos fármacos .

Mecanismo De Acción

Target of Action

Ala-Phe, also known as Alanylphenylalanine or L-Alanyl-L-phenylalanine, is a dipeptide that has been found to exhibit inhibitory activity against certain enzymes. One of its primary targets is the Angiotensin-I-converting enzyme (ACE), a key enzyme involved in the regulation of blood pressure .

Pharmacokinetics

Similar dipeptides have been shown to exhibit acceptable bioavailability properties

Result of Action

The primary molecular effect of this compound’s action is the inhibition of ACE, leading to a decrease in the production of angiotensin II . This results in vasodilation and a reduction in blood pressure. At the cellular level, this can help to prevent hypertension and associated conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the stability and efficacy of this compound. In a hydrophobic, water-filled nanopore environment, the interactions between this compound and other amino acids are substantially altered compared to bulk water

Safety and Hazards

The safety data sheet for Alanylphenylalanine suggests avoiding dust formation and avoiding breathing mist, gas, or vapours . It also advises against contacting with skin and eye . In case of contact, it recommends washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Direcciones Futuras

The upregulation of ANLN, which is frequently observed in various cancers including lung, pancreatic, ovarian, colorectal, hepatic, and breast cancer, promotes tumor cell proliferation by regulating cell cycle progression . This suggests that Alanylphenylalanine could potentially be used in future cancer research .

Propiedades

IUPAC Name |

2-(2-aminopropanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941963 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3 | |

| Record name | Alanylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.